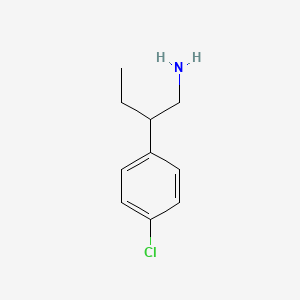

2-(4-Chlorophenyl)butan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

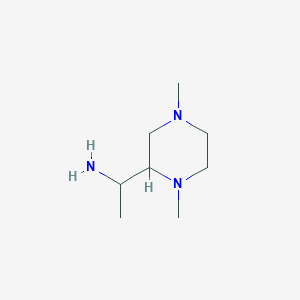

“2-(4-Chlorophenyl)butan-1-amine”, also known as 4-Chloroamphetamine (4-CA), is a synthetic compound that belongs to the amphetamine family. It has a molecular formula of C10H14ClN and a molecular weight of 183.68 .

Synthesis Analysis

Amines can be synthesized by various methods, including the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can react with alkyl halides in S N 2 reactions, form imines when reacted with aldehydes or ketones, and undergo Hofmann or Curtius rearrangements . They can also react with acid chlorides to form amides, and with sulfonyl groups to form sulfonamides .

Physical and Chemical Properties Analysis

Amines, including “this compound”, are typically pyramidal in shape, with a bond angle of roughly 109.5 degrees . The boiling point and water solubility of amines are influenced by factors such as hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Electrophilic Amination

A study by Bombek et al. (2004) explored the electrophilic amination of fluorophenols and chlorophenols, which could be related to the chemistry of compounds like 2-(4-Chlorophenyl)butan-1-amine. The research highlighted a process involving the complete removal of the fluorine atom and the introduction of the chlorine atom, suggesting a potential method for synthesizing chlorophenyl derivatives (Bombek, Požgan, Kočevar, & Polanc, 2004).

Crystal Structure Analysis

Kang et al. (2015) analyzed the crystal structure of cyproconazole, a molecule containing a 4-chlorophenyl group similar to this compound. This research provides insights into the molecular arrangement and interactions within the crystal, offering a foundation for understanding how similar compounds might crystallize (Kang, Kim, Kwon, & Kim, 2015).

Detoxication Pathways

Munter et al. (2003) investigated the detoxication pathways of chloroprene, detailing how glutathione and epoxide hydrolase contribute to the metabolism of chlorinated compounds. This study might shed light on the metabolic pathways and detoxication mechanisms for chlorophenyl compounds, including this compound (Munter, Cottrell, Golding, & Watson, 2003).

Corrosion Inhibition

Kaya et al. (2016) explored the corrosion inhibition performances of thiazole and thiadiazole derivatives on iron metal, which include structural elements related to this compound. The findings highlight the potential of such compounds in protecting metals from corrosion, providing a basis for the development of new corrosion inhibitors (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Bioassay Screening

Chiang et al. (2009) conducted a study on the prompt screening of amide-forming minilibraries using MTT assay, utilizing core amino compounds including butan-1-amine. This research could offer a perspective on the biological activities and screening methodologies relevant to compounds like this compound (Chiang, Pei, Chen, Huang, Lin, Yen, & Yu, 2009).

Safety and Hazards

The safety data sheet for “4-(4-Chlorophenyl)butan-1-amine” suggests that it may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and adequate ventilation is advised .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as benzazepines, have been studied for their potential in treating various conditions, including cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

It is known that similar compounds can interact with multiple receptors, leading to a variety of biological effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the stereochemical features of similar compounds can influence their pharmacokinetic properties .

Result of Action

Similar compounds have been shown to exhibit significant inflammation inhibition .

Action Environment

It is known that the environment can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFMLPKMQRNGHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2593131.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B2593139.png)

![Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B2593140.png)

![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2593143.png)

![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)

![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B2593154.png)